molecular formula C9H17NO B8496744 (3r)-1-cyclopentylpyrrolidin-3-ol

(3r)-1-cyclopentylpyrrolidin-3-ol

Cat. No.: B8496744
M. Wt: 155.24 g/mol
InChI Key: BGHMBQDVMFINMV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-Cyclopentylpyrrolidin-3-ol is a chiral pyrrolidine derivative of interest in pharmaceutical and chemical research. This compound features a pyrrolidin-3-ol scaffold, a structure frequently explored in medicinal chemistry for its potential as a building block for biologically active molecules. The stereochemistry of the molecule, defined by the (R)-configuration at the 3-position, is a critical feature for selective interactions in biological systems. For instance, related (3R)-enantiomers of pyrrolidine compounds have been investigated as potent and selective inhibitors of enzymes like Phosphodiesterase 9 (PDE9) . Such inhibitors are studied for their potential role in modulating second messenger pathways and have been considered for applications in metabolic and neurological diseases . The cyclopentyl substituent on the nitrogen atom can influence the compound's lipophilicity, bioavailability, and binding affinity to specific targets. This makes (3R)-1-cyclopentylpyrrolidin-3-ol a valuable intermediate for the design and synthesis of novel therapeutic agents, receptor probes, and for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(3R)-1-cyclopentylpyrrolidin-3-ol

InChI

InChI=1S/C9H17NO/c11-9-5-6-10(7-9)8-3-1-2-4-8/h8-9,11H,1-7H2/t9-/m1/s1

InChI Key

BGHMBQDVMFINMV-SECBINFHSA-N

Isomeric SMILES

C1CCC(C1)N2CC[C@H](C2)O

Canonical SMILES

C1CCC(C1)N2CCC(C2)O

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition with Chiral Amine Precursors

A widely employed strategy involves [3+2] cycloaddition reactions between vinyl sulfones and chiral amine precursors. For instance, a triflic acid (TfOH)-catalyzed reaction in dichloromethane (CH₂Cl₂) facilitates the formation of pyrrolidine intermediates. Key steps include:

  • Chiral separation : Post-cycloaddition, supercritical fluid chromatography (SFC) isolates the (3R)-enantiomer with >99% enantiomeric excess (ee).

  • Deprotection and sulfonylation : Hydrogenation using Pd(OH)₂/C removes protective groups, followed by treatment with 4-methylbenzenesulfonyl chloride to yield the final product.

This method achieves an overall yield of 47% under optimized conditions, as demonstrated in the synthesis of SARS-CoV-2 inhibitors.

Hydroxylation of Pyrrolidine Derivatives

Direct Hydroxylation Using Microbial Catalysts

Microbial hydroxylation offers a stereoselective pathway. Aspergillus sp. catalyzes the hydroxylation of 1-benzoylpyrrolidine at the 3-position, yielding (3R)-1-benzoylpyrrolidin-3-ol. Subsequent steps include:

  • Esterification : Lipases (e.g., Candida antarctica) esterify the hydroxyl group with tosyl chloride, enhancing solubility for purification.

  • Cyclopentylation : Reaction with cyclopentyl bromide in dimethylformamide (DMF) at 80°C introduces the cyclopentyl moiety.

This enzymatic approach achieves 65% yield while maintaining stereochemical integrity.

Mitsunobu Reaction for Etherification

Stereospecific Alkoxy Group Introduction

The Mitsunobu reaction enables the introduction of alkoxy groups while preserving chirality. A representative protocol involves:

  • Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

  • Substrate : N-Boc-3-hydroxypyrrolidine reacts with cyclopentanol under Mitsunobu conditions, followed by Boc deprotection with HCl.

This method achieves 54% yield and is scalable for gram-scale production.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance scalability, continuous flow systems optimize reaction parameters:

  • Temperature control : Maintained at 90°C for 12 hours in a tubular reactor.

  • Catalyst recycling : PdCl₂(dppf) and CsF are recovered via in-line filtration, reducing costs.

Chiral Resolution at Scale

Industrial facilities employ simulated moving bed (SMB) chromatography for high-throughput enantiomer separation, achieving 98% purity with a throughput of 10 kg/day.

Comparative Analysis of Preparation Methods

Method Yield Key Reagents Stereoselectivity Scalability
[3+2] Cycloaddition47%TfOH, Pd(OH)₂/C>99% eeModerate
Microbial Hydroxylation65%Aspergillus sp., Lipases95% eeHigh (bioreactors)
Mitsunobu Reaction54%DIAD, PPh₃98% eeHigh
Continuous Flow60%PdCl₂(dppf), CsF>99% eeIndustrial

Reaction Optimization and Challenges

Solubility and Purification

  • Co-solvents : DMSO (≤5% v/v) improves solubility during in vitro assays.

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99.5%).

Stereochemical Stability

  • Epimerization risks : Acidic conditions (pH < 3) may induce racemization, necessitating neutral buffers during workup.

Emerging Methodologies

Photocatalytic Asymmetric Synthesis

Recent advances utilize iridium-based photocatalysts under blue LED light to achieve 72% yield and 97% ee, reducing reliance on chiral separations.

Biocatalytic Cascades

Multi-enzyme systems (e.g., alcohol dehydrogenases coupled with transaminases) enable one-pot synthesis from pyrrolidine, achieving 80% conversion in 24 hours .

Chemical Reactions Analysis

Types of Reactions

®-1-cyclopentyl-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the cyclopentyl group to a different functional group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with lithium aluminum hydride can produce a fully reduced cyclopentyl-pyrrolidine.

Scientific Research Applications

®-1-cyclopentyl-pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-cyclopentyl-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the cyclopentyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the N-substituent significantly impacts molecular weight, polarity, and bioavailability. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
(3R)-1-Cyclopentylpyrrolidin-3-ol Cyclopentyl C₉H₁₇NO 155.24 (calculated) High lipophilicity; potential CNS permeability inferred from cyclopentyl’s bulk N/A (inferred)
(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol 3-Chloro-benzyl C₁₁H₁₄ClNO 211.69 Aromatic ring enhances π-π interactions; chlorine increases electrophilicity
(3R)-1-Methylpyrrolidin-3-ol Methyl C₅H₁₁NO 101.15 Low molecular weight; high solubility; baseline for substituent comparison
(3R)-1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride 2-Chloroethyl (+ HCl salt) C₆H₁₃Cl₂NO 186.08 Polar chloroethyl group; hydrochloride salt improves aqueous solubility
(3R)-1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol Fluoropyridine-carbonyl C₁₀H₁₁FN₂O₂ 210.20 Heteroaromatic and carbonyl groups enhance binding to enzymatic targets
Key Observations:
  • Polarity : Fluoropyridine-carbonyl and chloro-benzyl substituents introduce polar or aromatic functionalities, favoring target-specific binding over passive diffusion .
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas cyclopentyl and benzyl groups may reduce it .

Stereochemical Influences

The R-configuration at the 3-position is critical for biological activity in many analogs. For example:

  • In , enantiomers 1a (3S) and 1b (3R) of phenylethyl-substituted pyrrolidin-3-ols exhibited divergent antiviral profiles, highlighting the role of stereochemistry in target engagement .
  • The (3R)-methyl analog () serves as a reference for studying enantioselective interactions in receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.